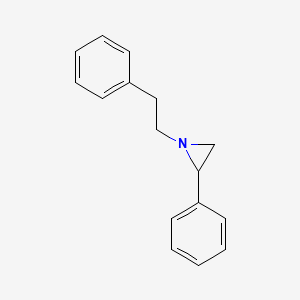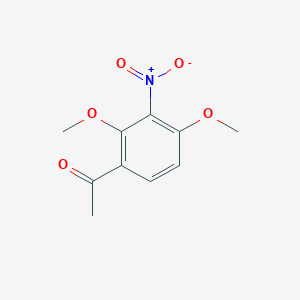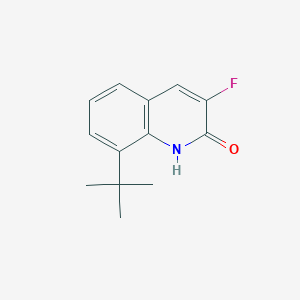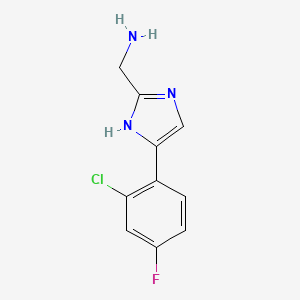
2-Phenyl-1-(2-phenylethyl)aziridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenethyl-2-phenylaziridine is a compound belonging to the class of aziridines, which are three-membered nitrogen-containing heterocycles Aziridines are known for their strained ring structure, which makes them highly reactive and useful intermediates in organic synthesis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Phenethyl-2-phenylaziridine can be synthesized through various methods. One common approach involves the cyclization of 2-amino alcohols. For instance, tosylation of 2-amino alcohols followed by in situ cyclization using potassium hydroxide in a water/dichloromethane mixture can yield aziridines . Another method involves the reaction of phenethylamine with phenylaziridine under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production of 1-Phenethyl-2-phenylaziridine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Phenethyl-2-phenylaziridine undergoes various chemical reactions, including:
Nucleophilic Ring Opening: This reaction involves the opening of the aziridine ring by nucleophiles such as alcohols, thiols, and anilines.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Substitution Reactions: Substitution reactions can occur at the phenyl or phenethyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Nucleophilic Ring Opening: Copper(II) triflate, dichloromethane, and various nucleophiles (alcohols, thiols, anilines).
Oxidation and Reduction: Specific reagents and conditions may vary depending on the desired transformation.
Major Products
The major products formed from these reactions include primary amines, substituted aziridines, and various derivatives depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Phenethyl-2-phenylaziridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound can be used in the study of biological processes and as a precursor for biologically active molecules.
Medicine: Derivatives of 1-Phenethyl-2-phenylaziridine may have potential therapeutic applications, although specific examples are not extensively documented.
Wirkmechanismus
The mechanism of action of 1-Phenethyl-2-phenylaziridine involves the nucleophilic ring opening of the aziridine ring. This process can lead to the formation of primary amines and other derivatives. The compound’s reactivity is primarily due to the strain in the three-membered ring, which makes it susceptible to nucleophilic attack .
Vergleich Mit ähnlichen Verbindungen
1-Phenethyl-2-phenylaziridine can be compared with other aziridines and related compounds:
Eigenschaften
CAS-Nummer |
4164-22-1 |
|---|---|
Molekularformel |
C16H17N |
Molekulargewicht |
223.31 g/mol |
IUPAC-Name |
2-phenyl-1-(2-phenylethyl)aziridine |
InChI |
InChI=1S/C16H17N/c1-3-7-14(8-4-1)11-12-17-13-16(17)15-9-5-2-6-10-15/h1-10,16H,11-13H2 |
InChI-Schlüssel |
ZTSNYHQXLQARLW-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(N1CCC2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 5,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B11882645.png)

![8A-hydroxy-6-methyl-4,4a,5,6,7,8,8a,9-octahydronaphtho[2,3-c]isoxazol-3(3aH)-one](/img/structure/B11882652.png)









